molecular formula C24H29ClN2O5 B3950100 N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate

N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate

Cat. No. B3950100
M. Wt: 460.9 g/mol
InChI Key: JNZAOFFBFYKRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate has shown potential applications in various fields of scientific research. It has been reported to have antinociceptive, anticonvulsant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory effects of GABA, which leads to the observed antinociceptive, anticonvulsant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and anticonvulsant effects. It has also been reported to decrease the release of glutamate, which is involved in the development of neuropathic pain. Additionally, it has been shown to have a muscle relaxant effect.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It has been reported to have a good safety profile and low toxicity in animal models. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its poor water solubility, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate. One direction is to further investigate its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy. Another direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the development of more water-soluble derivatives of this compound could improve its usefulness in experiments. Finally, the synthesis of radiolabeled versions of this compound could facilitate the study of its distribution and metabolism in the body.

properties

IUPAC Name

N-benzyl-1-[(2-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.C2H2O4/c1-2-25(16-18-8-4-3-5-9-18)22(26)19-12-14-24(15-13-19)17-20-10-6-7-11-21(20)23;3-1(4)2(5)6/h3-11,19H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZAOFFBFYKRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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